Moxifloxacin is a fluoroquinolone antibiotic that is used to treat a wide range of bacterial infections. It was first approved by the FDA in 1999 and has since become a popular choice for treating respiratory, skin, and urinary tract infections. Moxifloxacin is known for its broad-spectrum activity against both gram-positive and gram-negative bacteria, making it a versatile drug in the fight against bacterial infections.
Moxifloxacin is synthesized through a multi-step process that involves the reaction of various chemical compounds. The most commonly used method of synthesis involves the reaction of 7-amino-8-chloro-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid with ethyl cyanoacetate in the presence of a base. This reaction produces the intermediate compound, which is then further reacted with various reagents to produce the final product. The efficiency and yield of the synthesis process depend on several factors, including the purity of the starting materials, the reaction conditions, and the skill of the chemist. The yield of the synthesis process is typically around 50%, which is considered to be moderate. Environmental and safety considerations are also important factors to consider when synthesizing moxifloxacin. The process involves the use of several hazardous chemicals, including chloroform and acetic anhydride, which can be harmful to both humans and the environment.
Chemical Structure and Biological Activity
Moxifloxacin has a unique chemical structure that is characterized by a fluoroquinolone core with a cyclopropyl group and a carboxylic acid moiety. The drug works by inhibiting the activity of bacterial DNA gyrase and topoisomerase IV, which are essential enzymes for bacterial DNA replication and transcription. This mechanism of action results in the inhibition of bacterial growth and the eventual death of the bacteria. Moxifloxacin has a broad spectrum of activity against both gram-positive and gram-negative bacteria, including Streptococcus pneumoniae, Haemophilus influenzae, and Escherichia coli. The drug is also effective against atypical bacteria, such as Mycoplasma pneumoniae and Chlamydia pneumoniae. Moxifloxacin has a high bioactivity and potency, with a minimum inhibitory concentration (MIC) of less than 1 μg/mL against most bacterial strains.
Moxifloxacin has several biological effects on cell function and signal transduction. The drug can disrupt the normal functioning of bacterial DNA gyrase and topoisomerase IV, leading to the inhibition of bacterial DNA replication and transcription. This disruption can also lead to the formation of DNA breaks and the activation of bacterial stress responses. Moxifloxacin has both potential therapeutic and toxic effects. The drug is effective in treating bacterial infections, but it can also cause adverse effects, such as gastrointestinal disturbances, skin reactions, and central nervous system effects. Moxifloxacin has also been associated with the development of tendonitis and tendon rupture, particularly in elderly patients and those taking corticosteroids.
Moxifloxacin has several applications in medical, environmental, and industrial research. In medical research, the drug has been used in drug development and clinical trials. Moxifloxacin has been shown to be effective in treating respiratory, skin, and urinary tract infections, and has been used in clinical trials for the treatment of tuberculosis and other bacterial infections. In environmental research, moxifloxacin has been studied for its effects on ecosystems and its role in pollution management. The drug has been found to have a low environmental impact, with a low potential for bioaccumulation and toxicity to aquatic organisms. Moxifloxacin has also been used in wastewater treatment to remove bacterial contaminants. In industrial research, moxifloxacin has been used in manufacturing processes to improve product quality and efficiency. The drug has been used in the production of pharmaceuticals, agrochemicals, and other chemical products. Health and safety considerations are important when using moxifloxacin in industrial settings, as the drug can be harmful to humans and the environment.
Future Perspectives and Challenges
Despite its effectiveness in treating bacterial infections, moxifloxacin has several limitations in its use and study. The drug can cause adverse effects, and its use has been associated with the development of antibiotic resistance. There is also a need for further research to understand the long-term effects of moxifloxacin on human health and the environment. Possible solutions and improvements include the development of new antibiotics with different mechanisms of action, the use of combination therapies to reduce the risk of antibiotic resistance, and the implementation of sustainable practices in the production and use of antibiotics. Future trends and prospects in the application of moxifloxacin in scientific research include the development of new formulations and delivery methods, the use of moxifloxacin in combination with other drugs, and the exploration of its potential in the treatment of viral infections. Conclusion: Moxifloxacin is a versatile antibiotic that has several applications in medical, environmental, and industrial research. The drug has a unique chemical structure and mechanism of action that make it effective against a wide range of bacterial infections. However, its use is associated with several adverse effects, and there is a need for further research to understand its long-term effects on human health and the environment. The development of new antibiotics and sustainable practices in the production and use of antibiotics are important steps in the fight against bacterial infections.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Moxifloxacin hydrochloride monohydrate is a fluoroquinolone antibiotic that is used to treat a wide range of bacterial infections. It is a potent and broad-spectrum antibiotic that is effective against both gram-positive and gram-negative bacteria. Moxifloxacin hydrochloride monohydrate is a synthetic compound that is derived from the fluoroquinolone family of antibiotics. It is a third-generation fluoroquinolone that was first approved by the FDA in 1999.
GNF-6231 is a potent, selective, and orally bioavailable Porcupine inhibitor that blocks Wnt signaling. 1) GNF-6231 shows IC50s of greater than 10 μM on all CYP isoforms tested 2) GNF-6231 have favorable potency and a PK profile across preclinical species upon oral administration. 3) The reference for orally in MMTV-Wnt1 tumor bearing mice is dosed at 3 mg/kg. 4) GNF-6231 showed very robust dose-related antitumor efficacy.
Ixazomib citrate is a proteasome inhibitor that has been approved by the US Food and Drug Administration (FDA) for the treatment of multiple myeloma. It is a small molecule drug that selectively inhibits the chymotrypsin-like activity of the 20S proteasome, leading to the accumulation of misfolded proteins and ultimately inducing apoptosis in cancer cells.
CGS 21680 hydrochloride is a potent and selective adenosine A2A receptor agonist that has gained significant attention in the field of pharmacology due to its potential therapeutic applications. This paper aims to provide a comprehensive review of CGS 21680 hydrochloride, including its method of synthesis or extraction, chemical structure and biological activity, biological effects, applications, future perspectives, and challenges.
4-Hydroxyphenyl Carvedilol D5 is a derivative of Carvedilol, a non-selective beta-blocker used in the treatment of hypertension, heart failure, and angina. It is a potent antioxidant and has been studied for its potential therapeutic effects in various diseases. This paper aims to provide a comprehensive review of the synthesis, chemical structure, biological activity, and applications of 4-Hydroxyphenyl Carvedilol D5.
Rotigotine hydrochloride is a dopamine agonist that is used in the treatment of Parkinson's disease and restless leg syndrome. It is a non-ergoline dopamine agonist that acts on dopamine receptors in the brain. This paper aims to provide a comprehensive review of Rotigotine hydrochloride, including its method of synthesis or extraction, chemical structure and biological activity, biological effects, applications, and future perspectives and challenges.
YLF-466D is an orally bioavailable activator of AMP-activated protein kinase (AMPK), an enzyme involved in regulation of cellular energy homeostasis. YLF-466D activates AMPK at a concentration of 150 µM in platelets. It inhibits platelet aggregation induced by thrombin, ADP, and collagen (IC50s = 84, 55, and 87 µM, respectively) and inhibits aggregation of whole blood. YLF-466D leads to dose-dependent glucose uptake in L6 myotubes and, at a dose of 150 mg/kg, improves glucose tolerance in two mouse models of diabetes. YLF-466D is an allosteric AMPK activator. IC50 Value: N/ATarget: AMPKin vitro: YLF466D activated recombinant human α1β1γ1, α2β1γ1 and rat liver AMPK. It also activated AMPK α-subunit truncations containing an autoinhibitory domain(AID) and exhibited additivity with AMP and A-769662. Molecular docking of YLF466D with the S pombe AMPKa (25-351) suggests it may bind in the cleft between the kinase domain and the AID antagonizing the auto-inhibition distinct from AMP and A-769662. Incubation of YLF466D in Hela cells activated cellular AMPK without detectable changes in AMP:ATP ratio, proving AMPK was allosterically activated by YLF466D. YLF466D activated cellular AMPK in both L6 myotubes and HepG2 cells with evoking intracellular AMP:ATP ratio accompanied by depolarizing mitochondria membrane potential, but has no effect on the dephosphorylation of PP2Cα on AMPK. Thus, YLF466D activated cellular AMPK through dual mechanisms. in vivo: Functional studies shown YLF466D stimulated glucose uptake in L6 myotubes, decreased glucose output and lipid content in hepatocyte. Acute and chronic treatment of YLF466D on diabetic db/db mice and diet induced obese mice improved metabolic parameters.
CC-115 hydrochloride is a inhibitor of mTOR/DNA-PK (IC50= 21/ 13 nM).IC50 value: 21 nM (for mTOR), 13 nM (for DNA-PK)Target: mTOR, DNA-PKin vitro: The IC50 values for CC-115 are >10 μM against a panel of CYP enzymes and >33 μM for the hERG ion channel. When screened in a single point assay at 10 μM against a Cerep receptor and enzyme panel only one target was inhibited >50% (PDE3, IC50 = 0.63 μM).in vivo: CC-115 shows good PK profiles across multiple species with 53%, 76%, and 100% oral bioavailability in mouse, rat, and dog, respectively. CC-115, with favorable physicochemical and pharmacokinetic properties, demonstrates mTOR pathway inhibition and tumor growth inhibition, as well as a good safety profile, suitable for clinical development.